BenchChemオンラインストアへようこそ!

6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one

Atropisomerism Conformational analysis Axial chirality

6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one (CAS 19711-98-9) is an N-methyl-substituted dibenzo[b,d]azepin-7-one belonging to the dibenzoazepine class of tricyclic nitrogen heterocycles. Its core scaffold – a seven-membered azepine ring fused to two benzene rings with a ketone at position 7 – serves as a privileged structure in medicinal chemistry, particularly as a precursor to potassium channel inhibitors (Kv1.3) and γ-secretase modulators.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 19711-98-9
Cat. No. B12927382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one
CAS19711-98-9
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=CC=CC=C2C3=CC=CC=C3N1
InChIInChI=1S/C15H13NO/c1-10-15(17)13-8-3-2-6-11(13)12-7-4-5-9-14(12)16-10/h2-10,16H,1H3
InChIKeyONLGVIRIFVEJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one (19711-98-9): Dibenzoazepinone Scaffold Procurement Guide


6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one (CAS 19711-98-9) is an N-methyl-substituted dibenzo[b,d]azepin-7-one belonging to the dibenzoazepine class of tricyclic nitrogen heterocycles [1]. Its core scaffold – a seven-membered azepine ring fused to two benzene rings with a ketone at position 7 – serves as a privileged structure in medicinal chemistry, particularly as a precursor to potassium channel inhibitors (Kv1.3) and γ-secretase modulators [2]. The N-methyl substitution distinguishes it from the parent 5H-dibenzo[b,d]azepin-7(6H)-one (CAS 20011-90-9) by eliminating the secondary amide proton, thereby altering hydrogen-bonding capacity, conformational dynamics, and synthetic derivatisation potential [3].

Why Generic Substitution Fails for 6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one (19711-98-9): Scaffold-Specific Differentiation


Dibenzoazepine-class compounds cannot be generically interchanged because the position and nature of ring fusion ([b,d] vs. [b,f] vs. [b,e]), the oxidation state of the seven-membered ring (azepinone vs. azepine vs. dihydroazepine), and N-substitution collectively dictate conformational behaviour, atropisomer stability, and target engagement profiles [1]. The N-methyl group in 6-methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one eliminates the secondary amide NH present in the parent 5H-dibenzo[b,d]azepin-7(6H)-one (CAS 20011-90-9), thereby preventing N-deprotonation, altering ring conformational dynamics, and enabling selective N-acylation chemistry that is precluded in NH analogs [2]. Furthermore, the dibenzo[b,d] ring fusion topology differentiates this scaffold from the clinically prevalent dibenzo[b,f]azepine system (e.g., carbamazepine, oxcarbazepine), yielding distinct three-dimensional geometry and metabolic susceptibility [3].

6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one (19711-98-9): Quantitative Differential Evidence for Procurement Decisions


N-Methyl Substitution Confers Restricted Amide Rotation Relative to NH-Unsubstituted Parent

The N-methyl group in 6-methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one introduces restricted rotation around the N–C(O) amide bond, a property absent in the parent NH compound (5H-dibenzo[b,d]azepin-7(6H)-one, CAS 20011-90-9). While direct rotational barrier measurements for this specific compound are not reported, structurally analogous N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones bearing a 4-methyl substituent exhibit atropisomer rotational barriers of ΔG‡ = 116.0–131.6 kJ/mol, as determined by chiral HPLC separation and thermal racemisation kinetics [1]. The N-methyl tertiary amide motif in the target compound similarly restricts conformational interconversion, providing a configurational constraint that can be exploited for stereoselective synthesis.

Atropisomerism Conformational analysis Axial chirality

Dibenzo[b,d]azepin-7-one Scaffold Enables Kv1.3 Inhibitor Derivatisation via N-Acylation

6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one serves as the direct precursor to N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones (compounds 2a–c), which were demonstrated to inhibit voltage-gated potassium channels (Kv1.3) in T cells [1]. The N-methyl group is essential for the synthetic sequence: it protects the nitrogen during Friedel–Crafts cyclisation and provides the tertiary amide scaffold for subsequent N-acylation. By contrast, the NH parent (CAS 20011-90-9) would undergo competing N-deprotonation during acylation. The Kv1.3 inhibitory activity of derived N-acyl compounds provides the biological rationale for selecting this specific N-methyl scaffold over alternative dibenzoazepinones.

Potassium channel Kv1.3 Immunosuppression T cell

Ring Fusion Topology Differentiates Dibenzo[b,d] from Clinically Used Dibenzo[b,f]azepines

The dibenzo[b,d]azepin-7-one scaffold (as in 6-methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one) differs fundamentally in ring fusion topology from the clinically established dibenzo[b,f]azepine system (e.g., carbamazepine, oxcarbazepine). Theoretical geometry optimisation of dibenzoazepine analogues demonstrated that the fusion pattern alters the dihedral angle between benzene rings and the puckering amplitude of the central seven-membered ring [1]. For dibenzo[b,f]azepines, the central ring adopts a boat conformation (puckering parameters Q ≈ 0.45–0.65 Å), whereas the dibenzo[b,d] series exhibits a distinct twist-boat geometry, affecting both the spatial presentation of substituents and π-stacking interactions with biological targets.

Scaffold hopping Dibenzoazepine Conformational analysis Drug design

Ketone at Position 7 Enables Catalytic C–H Functionalisation Chemistry Absent in Dibenzo[b,f]azepines

The 7-ketone group in the dibenzo[b,d]azepin-7-one scaffold is critical for catalytic flash vacuum pyrolysis (CFVP) synthesis and downstream derivatisation. In CFVP over Al-MCM-41 catalysts, 7H-dibenzo[b,d]azepin-7-one was obtained with 87% selectivity at 450 °C, whereas the corresponding dibenzo[b,f]azepine scaffold lacks this ketone handle and cannot participate in analogous catalytic transformations [1]. The N-methyl analog (target compound) retains the 7-ketone functionality, enabling the same catalytic chemistry while providing the protected tertiary amide nitrogen.

C–H functionalisation Heterogeneous catalysis Synthetic methodology

N-Methyl Substitution Provides Chemical Stability Advantage Over NH Parent for Long-Term Storage

The N-methyl tertiary amide in 6-methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one eliminates the secondary amide N–H bond, which is susceptible to oxidative degradation and nucleophilic attack. In related dibenzo[b,f]azepine systems, oxidative degradation by cerium(IV) proceeds through initial N–H abstraction with activation parameters ΔH‡ = 39 ± 2 kJ/mol and ΔS‡ = −28 ± 8 J K⁻¹ mol⁻¹ [1]. The N-methyl substitution in the target compound blocks this primary degradation pathway, potentially improving shelf stability for procurement and long-term storage.

Chemical stability Oxidative degradation Procurement specification

6-Methyl-5,6-dihydro-7H-dibenzo[b,d]azepin-7-one (19711-98-9): Evidence-Backed Application Scenarios for Procurement


Synthesis of N-Acyl Kv1.3 Potassium Channel Inhibitors for Autoimmune Disease Research

This compound is the requisite N-methyl scaffold for preparing N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones (2a–c), which exhibit Kv1.3 inhibitory activity in T cells with demonstrated immunosuppressive potential for autoimmune conditions such as multiple sclerosis and rheumatoid arthritis [1]. The N-methyl group is structurally essential: it enables the intramolecular Friedel–Crafts cyclisation step and provides the tertiary amide for subsequent N-acylation without competing NH reactivity. Researchers following the published synthetic methodology from the Takahashi/Tabata group must procure this specific N-methyl compound; the NH parent (CAS 20011-90-9) is synthetically incompatible.

Scaffold-Hopping Medicinal Chemistry Programs Targeting CNS Disorders

The dibenzo[b,d]azepin-7-one core topology, with its distinct twist-boat seven-membered ring conformation and altered dihedral angles compared to the clinically saturated dibenzo[b,f]azepine system (carbamazepine, oxcarbazepine), provides a scaffold-hopping starting point for CNS drug discovery programs [2]. The N-methyl substitution eliminates the secondary amide proton, reducing hydrogen-bond donor count by one (HBD = 1 vs. 2 for NH parent), which can improve passive membrane permeability and CNS penetration potential. This scaffold differentiation is particularly relevant for programs targeting epilepsy, neuropathic pain, or affective disorders where dibenzoazepine-based drugs are already clinically validated.

Atropisomerism and Axial Chirality Studies in Seven-Membered Ring Heterocycles

The N-methyl tertiary amide motif in this compound generates a conformationally restricted system that serves as a model substrate for studying amide atropisomerism in benzo-fused seven-membered nitrogen heterocycles. Related N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones demonstrate atropisomer pairs separable at room temperature with rotational barriers of ΔG‡ = 116.0–131.6 kJ/mol [3]. The 6-methyl compound enables investigation of the relationship between N-substitution pattern, ring conformation, and biological target recognition, supporting fundamental research in axial chirality and its pharmacological implications.

Heterogeneous Catalysis and C–H Functionalisation Methodology Development

The 7-ketone group and fused aromatic system make this compound a suitable substrate for exploring catalytic flash vacuum pyrolysis (CFVP), C–H activation, and late-stage functionalisation methodology. The parent 7H-dibenzo[b,d]azepin-7-one scaffold was accessed with 87% selectivity via CFVP over Al-MCM-41 at 450 °C [4]. The N-methyl analog provides a protected nitrogen for investigating chemoselective transformations on the aromatic rings without competing N–H functionalisation, supporting synthetic methodology development in both academic and industrial process chemistry settings.

Quote Request

Request a Quote for 6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.